

4-Oxofenretinide-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

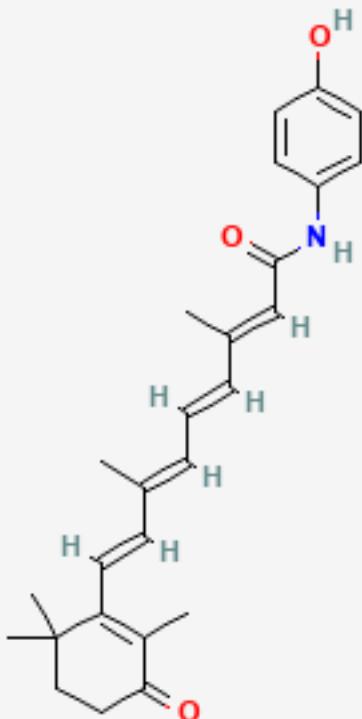
Compound of Interest

Compound Name: 4-Oxofenretinide-d4

Cat. No.: B15611487

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


This technical guide provides an in-depth overview of **4-Oxofenretinide-d4**, a deuterated analog of the active fenretinide metabolite, 4-Oxofenretinide. This document covers its chemical structure, properties, and biological activities, with a focus on its potential applications in research and drug development.

Chemical Structure and Properties

4-Oxofenretinide-d4 is the isotopically labeled version of 4-Oxofenretinide, a significant metabolite of the synthetic retinoid, Fenretinide (N-(4-hydroxyphenyl)retinamide). The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium. This labeling is crucial for its use as an internal standard in quantitative bioanalytical studies, such as those employing mass spectrometry.

While the exact positions of the deuterium atoms can vary depending on the synthesis, they are typically placed on a stable part of the molecule, often on the phenyl ring, to prevent exchange under physiological conditions.

Chemical Structure of 4-Oxofenretinide (Parent Compound)

Note: The structure of **4-Oxofenretinide-d4** is identical, with the substitution of four hydrogen atoms with deuterium.

Physicochemical Properties

The following table summarizes the key chemical and physical properties of 4-Oxofenretinide. The molecular weight of the d4 variant is slightly higher due to the presence of deuterium.

Property	Value (4-Oxofenretinide)	Value (4-Oxofenretinide-d4)	Reference
IUPAC Name	(2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide	(2E,4E,6E,8E)-N-(4-hydroxyphenyl-d4)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide (representative)	[1]
Molecular Formula	C ₂₆ H ₃₁ NO ₃	C ₂₆ H ₂₇ D ₄ NO ₃	[1]
Molecular Weight	405.53 g/mol	409.56 g/mol (calculated)	[2]
CAS Number	865536-65-8	Not available	[1]
Appearance	Solid	Solid	
Solubility	Soluble in DMSO	Soluble in DMSO	

Biological Activity and Mechanism of Action

4-Oxofenretinide has been identified as a potent and active metabolite of Fenretinide. It demonstrates significant anti-cancer properties, often exceeding the potency of the parent drug.

Anti-Cancer Effects

4-Oxofenretinide exhibits potent growth-inhibitory and pro-apoptotic effects in a variety of cancer cell lines, including ovarian, breast, and neuroblastoma.[\[3\]](#) Notably, it has been shown to be effective in cancer cells that have developed resistance to Fenretinide.

Mechanism of Action

The anti-tumor activity of 4-Oxofenretinide is multifaceted and appears to be driven by at least two independent mechanisms:

- Induction of G2/M Cell Cycle Arrest: 4-Oxofenretinide causes a significant accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation.[3]
- Apoptosis Induction: The compound is a potent inducer of apoptosis (programmed cell death) in cancer cells. This process is initiated through the activation of caspase-9.[3] The apoptotic signaling cascade is triggered by the generation of reactive oxygen species (ROS), which leads to endoplasmic reticulum (ER) stress and activation of JNK.[2]

Unlike many retinoids, the biological effects of 4-Oxofenretinide are largely independent of the nuclear retinoid receptors (RARs).[2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for 4-Oxofenretinide-induced apoptosis.

4-Oxofenretinide Induced Apoptosis Pathway

Experimental Protocols

Due to its isotopic labeling, **4-Oxofenretinide-d4** is an ideal internal standard for the quantification of 4-Oxofenretinide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol for such an application.

Quantification of 4-Oxofenretinide in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of fenretinide and its metabolites.

3.1.1. Materials and Reagents

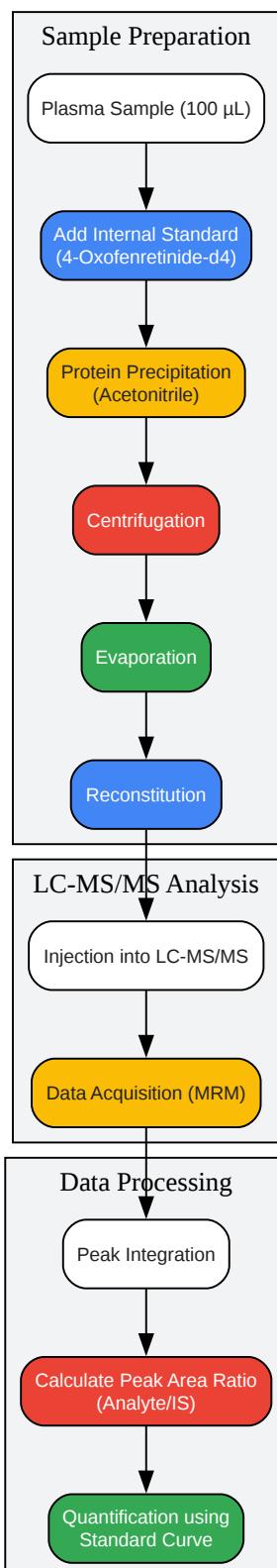
- 4-Oxofenretinide (analytical standard)
- **4-Oxofenretinide-d4** (internal standard)
- Human plasma (blank)

- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

3.1.2. Sample Preparation

- Thaw plasma samples at room temperature.
- To 100 μ L of plasma, add 10 μ L of **4-Oxofenretinide-d4** internal standard solution (e.g., at 100 ng/mL in acetonitrile).
- Vortex briefly to mix.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Conditions


- LC System: A high-performance liquid chromatography (HPLC) system.
- Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the analyte from matrix components.

- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- MRM Transitions:
 - 4-Oxofenretinide: Q1 m/z 406.3 -> Q3 m/z 297.2
 - **4-Oxofenretinide-d4**: Q1 m/z 410.3 -> Q3 m/z 301.2 (representative)

3.1.4. Data Analysis

The concentration of 4-Oxofenretinide in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (**4-Oxofenretinide-d4**) and comparing this to a standard curve prepared in the same biological matrix.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

LC-MS/MS Bioanalytical Workflow

Conclusion

4-Oxofenretinide-d4 is a valuable tool for researchers studying the pharmacokinetics and metabolism of Fenretinide and its active metabolites. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. The potent anti-cancer activity of its non-deuterated counterpart, 4-Oxofenretinide, makes it a compound of significant interest in oncology research and drug development. This guide provides a foundational understanding of **4-Oxofenretinide-d4** to support further investigation and application in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Oxofenretinide | C26H31NO3 | CID 11258242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Oxofenretinide|CAS 865536-65-8|Research Grade [benchchem.com]
- 3. cenmed.com [cenmed.com]
- To cite this document: BenchChem. [4-Oxofenretinide-d4: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15611487#4-oxofenretinide-d4-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com